molecular formula C12H14ClF2NO3 B2852565 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide CAS No. 2411277-30-8

2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide

Cat. No.: B2852565
CAS No.: 2411277-30-8
M. Wt: 293.69
InChI Key: PFVSWRZJLVCJOL-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide is a synthetic compound characterized by a unique molecular structure that combines chloro, difluoromethoxy, and methoxyphenyl groups. This compound is significant in medicinal and industrial chemistry due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide involves multiple steps starting from commercially available precursors. A common approach includes the alkylation of 3-(difluoromethoxy)-4-methoxyphenyl compounds with suitable chloroethylating agents under controlled conditions. The intermediate compounds are then treated with acetamide derivatives, which are chlorinated to achieve the final product.

Industrial Production Methods: On an industrial scale, the synthesis might utilize continuous flow processes to enhance reaction efficiency and yield. Reaction conditions such as temperature, pressure, and the choice of solvents and catalysts are optimized to ensure the maximum purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide undergoes a variety of chemical reactions including:

  • Oxidation: : Using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction environment and reagents.

Common Reagents and Conditions

  • Oxidation: : Acidic potassium permanganate

  • Reduction: : Sodium borohydride in ethanol

  • Substitution: : Alkyl halides for nucleophilic substitution

Major Products Formed

  • Oxidation products may include phenolic derivatives.

  • Reduction typically results in dehalogenated compounds.

  • Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide is used in diverse fields:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Studied for its potential interactions with biological molecules and systems.

  • Medicine: : Explored for therapeutic properties, especially in drug design for targeting specific pathways.

  • Industry: : Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. It is known to interact with cellular receptors or enzymes, leading to alterations in biochemical pathways. The methoxy and difluoromethoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide

  • 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Uniqueness: 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide stands out due to its difluoromethoxy group, which imparts unique electronic properties, influencing its reactivity and interactions compared to its analogs.

This compound's multifaceted applications, detailed preparation methods, and unique chemical properties make it a topic of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2NO3/c1-18-9-3-2-8(4-5-16-11(17)7-13)6-10(9)19-12(14)15/h2-3,6,12H,4-5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVSWRZJLVCJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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